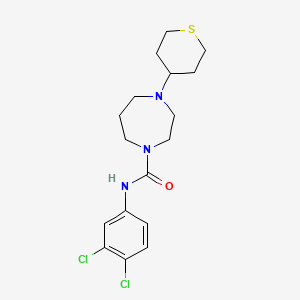

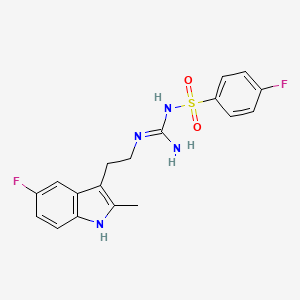

tert-Butyl (1R*,4R*)-4-(4-bromobenzamido)cyclohexylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (1R*,4R*)-4-(4-bromobenzamido)cyclohexylcarbamate, also known as Compound 13, is a synthetic compound that has been developed for use in scientific research. It is a potent inhibitor of the enzyme bromodomain-containing protein 4 (BRD4), which plays a role in the regulation of gene expression. BRD4 has been implicated in a number of diseases, including cancer, and compounds that can inhibit this enzyme may have therapeutic potential.

Scientific Research Applications

Cyclization Reactions

One notable application involves the use of tert-Butyl hypoiodite (t-BuOI) as a powerful reagent for the cyclization of N-alkenylamides, including alkenylbenzamide derivatives, leading to the formation of various N-heterocycles. This process is highlighted by its mild conditions and complete stereoselectivity, yielding saturated N-heterocycles with good to excellent yields (Minakata et al., 2006).

Organogelation and Sensory Materials

The tert-Butyl moiety has been found critical in the formation of organogels, with research demonstrating that benzothizole-modified carbazole derivatives containing tert-Butyl groups can form gels under specific conditions. These materials are capable of emitting strong blue light and can be used as fluorescent sensory materials for detecting volatile acid vapors, showcasing the compound's potential in chemosensory applications (Sun et al., 2015).

Stereoselective Synthesis

Research has also demonstrated the compound's utility in the enantioselective synthesis of key intermediates for potent CCR2 antagonists. A noteworthy step in this synthesis is an iodolactamization yielding highly functionalized intermediates, underscoring its importance in the creation of complex molecular architectures (Campbell et al., 2009).

Synthesis of Stereoisomers

An efficient stereoselective route has been developed for the preparation of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, demonstrating the compound's versatility in accessing varied stereochemical configurations. This route highlights the control of stereochemistry crucial for the synthesis of factor Xa inhibitors (Wang et al., 2017).

Material Science Applications

In material science, the introduction of tert-butyl side groups in the synthesis of polyimides has led to polymers with low dielectric constants, high glass transition temperatures, and excellent organosolubility. These properties are beneficial for various applications, including electronics and aerospace industries (Chern & Tsai, 2008).

properties

IUPAC Name |

tert-butyl N-[4-[(4-bromobenzoyl)amino]cyclohexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25BrN2O3/c1-18(2,3)24-17(23)21-15-10-8-14(9-11-15)20-16(22)12-4-6-13(19)7-5-12/h4-7,14-15H,8-11H2,1-3H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEOAWXTACJOQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301126050 |

Source

|

| Record name | Carbamic acid, N-[trans-4-[(4-bromobenzoyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301126050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1R*,4R*)-4-(4-bromobenzamido)cyclohexylcarbamate | |

CAS RN |

1286272-80-7 |

Source

|

| Record name | Carbamic acid, N-[trans-4-[(4-bromobenzoyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301126050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-morpholin-4-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2520340.png)

![3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2520344.png)

![2-{4-[4-Pyridin-4-YL-1-(2,2,2-trifluoro-ethyl)-1H-pyrazol-3-YL]-phenoxymethyl}-quinoline](/img/structure/B2520347.png)

![N-[2-[1-(2,6-Dichloro-3-fluorophenyl)ethylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2520355.png)

![2-[1-(5-Fluoropyridine-3-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2520357.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-formyl-2-methoxyphenoxy)acetamide](/img/structure/B2520358.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2520359.png)